
7-Bromo-4-chloro-3-nitroquinoline
Overview
Description
7-Bromo-4-chloro-3-nitroquinoline (CAS 723280-98-6) is a halogenated quinoline derivative characterized by bromine at position 7, chlorine at position 4, and a nitro group at position 3. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features—halogens and a nitro group—enhance reactivity, making it a valuable precursor for nucleophilic substitutions or catalytic coupling reactions. Industrial suppliers like Beijing Bellble Chemical and Tianjin Yongsheng Bio-Technology list this compound with a purity of ≥95% and a molecular weight of 287.5 g/mol .
Preparation Methods
Step One: Nitration
- Starting Material : 7-bromonaphthyridin-4-ol
- Reagents : Fuming nitric acid
- Conditions : Reflux for 3 hours
- Process :
- The starting material is treated with fuming nitric acid under reflux conditions, which introduces a nitro group into the aromatic system.
- After the reaction, the mixture is cooled and neutralized. The resulting precipitate is filtered, washed, and dried to yield 7-bromo-3-nitronaphthyridin-4-ol as a yellow crystalline solid.
Step Two: Chlorination
- Starting Material : 7-bromo-3-nitroquinolin-4-ol
- Reagents : Phosphoryl chloride (POCl₃), anhydrous DMF (N,N-dimethylformamide)
- Conditions : Heated under nitrogen atmosphere at 120°C for 3 hours
- Process :
- The nitrated compound is suspended in POCl₃ and treated with anhydrous DMF.
- The mixture is heated until the solid dissolves completely. Upon cooling, the reaction mixture is filtered to isolate the solids.
- The resulting solids are washed with water and subjected to solvent extraction using dichloromethane (CH₂Cl₂) and a saturated aqueous solution of sodium carbonate (Na₂CO₃).
- The organic layer is separated, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated to yield 7-bromo-4-chloro-3-nitroquinoline as a beige solid.
Summary of Reaction Conditions
The final product's yield from the chlorination step typically ranges around 81%, with purification steps ensuring high purity levels suitable for pharmaceutical applications. Characterization techniques such as NMR spectroscopy confirm the structure and purity of the synthesized compound.
Characterization Data
Property | Value |
---|---|
Molecular Formula | C₉H₄BrClN₂O₂ |
Molecular Weight | 287.5 g/mol |
NMR Spectroscopy | Signals at δ 9.26 (s, 1H), δ 8.41 (d), δ 8.30 (d), δ 7.90 (dd) |
This compound serves as a precursor for various derivatives that exhibit immunomodulatory effects. Its derivatives have been evaluated for their potential in treating proliferative disorders like cancer and pain-related conditions due to their ability to inhibit TNF-alpha production.
Chemical Reactions Analysis
7-Bromo-4-chloro-3-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different functional groups.
Common reagents used in these reactions include sodium borohydride for reduction and bromine or chlorine for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-4-chloro-3-nitroquinoline is crucial in pharmaceutical synthesis applications. It serves as a key component in the development of NLRP3 modulators and sodium channel inhibitors . These derived compounds show promise in treating proliferative disorders like cancer and pain disorders. Additionally, the compound exhibits immunomodulatory properties and holds potential in treating viral infections and cancer . Its derivatives are also evaluated for their inhibitory effects on TNF-α, highlighting its importance in therapeutic development.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-3-nitroquinoline involves its role as a modulator of biological targets. For instance, it functions as an NLRP3 modulator, which is crucial in combating proliferative disorders . The compound’s derivatives inhibit voltage-gated sodium channels, specifically Nav1.7, which play a significant role in the transmission of pain signals . These actions are mediated through specific molecular targets and pathways, making the compound valuable in therapeutic applications.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 7-bromo-4-chloro-3-nitroquinoline with structurally related quinoline derivatives:
Key Observations :
- Positional Isomerism: Bromine at C6 (vs.
- Functional Groups: Nitro groups (e.g., in this compound) increase molecular weight and polarity compared to non-nitrated analogs like 4-bromo-3-chloroquinoline .
- Thermal Stability: Amino-substituted derivatives (e.g., compound 26 in ) exhibit higher melting points (296–298°C) due to intermolecular hydrogen bonding, unlike nitro-substituted quinolines .
Q & A
Basic Research Questions
Q. What are the key structural features and analytical methods for verifying the purity of 7-bromo-4-chloro-3-nitroquinoline?
- Methodological Answer : The compound’s structure (C₉H₄BrClN₂O₂) includes bromo, chloro, and nitro substituents on the quinoline backbone. Purity verification typically employs HPLC (≥98% purity, as per synthetic standards ), complemented by H/C NMR for functional group confirmation. Mass spectrometry (MS) or high-resolution MS (HRMS) can resolve molecular ion peaks (e.g., [M+H]⁺ at m/z 302.90) .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A stepwise approach is typical:
Halogenation : Bromination at position 7 and chlorination at position 4 of the quinoline core using reagents like PCl₅ or NBS (N-bromosuccinimide) under controlled temperatures .
Nitration : Introduce the nitro group at position 3 using mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions .
Intermediate characterization via TLC and IR spectroscopy ensures regioselectivity .
Q. How do solvent systems and temperature influence crystallization of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility during synthesis, while gradual cooling in ethanol/water mixtures promotes high-purity crystals. Storage at 0–6°C is recommended to prevent decomposition .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, Cl, NO₂) impact the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro group deactivates the quinoline ring, reducing electrophilic substitution but enabling Suzuki-Miyaura coupling at position 7 (bromo site) with Pd catalysts. Chlorine at position 4 may sterically hinder meta-substitution. DFT calculations or Hammett parameters can predict reactivity trends .
Q. What strategies mitigate competing by-products during nitration of bromo-chloro quinoline precursors?
- Methodological Answer : Competing nitration at positions 5 or 6 is minimized by:
- Using low temperatures (≤10°C) to slow reaction kinetics.
- Pre-complexation with Lewis acids (e.g., BF₃) to direct nitration to position 3 .
Post-reaction, column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound .
Q. How can conflicting NMR data for nitroquinoline derivatives be resolved?
- Methodological Answer : Discrepancies in H NMR shifts (e.g., aromatic proton splitting patterns) arise from solvent polarity or tautomerism. Use deuterated DMSO for enhanced resolution and compare with computational NMR predictions (e.g., ACD/Labs or Gaussian). X-ray crystallography provides definitive structural validation .
Q. What role does this compound play in medicinal chemistry scaffold design?
- Methodological Answer : The nitro group facilitates reduction to amino derivatives for kinase inhibitor development, while bromo/chloro substituents enable functionalization via click chemistry. In vitro assays (e.g., cytotoxicity screening) require careful handling due to potential photodegradation .
Q. Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
- Methodological Answer : Variations (e.g., 151–152°C vs. 31–33°C ) stem from polymorphism or impurities. Differential scanning calorimetry (DSC) and recrystallization in multiple solvents (e.g., acetonitrile vs. toluene) can identify stable polymorphs .
Q. How to address discrepancies in synthetic yields for halogenation steps?
- Methodological Answer : Lower yields (e.g., 60% vs. 85% ) may arise from incomplete bromination due to moisture-sensitive reagents. Anhydrous conditions (e.g., Schlenk line) and real-time monitoring via GC-MS improve reproducibility.
Q. Tables of Key Data
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₄BrClN₂O₂ | |
CAS Number | 723280-98-6 | |
Purity (HPLC) | ≥95% | |
Recommended Storage | 0–6°C, inert atmosphere | |
Typical Synthetic Yield | 70–85% (post-column purification) |
Properties
IUPAC Name |
7-bromo-4-chloro-3-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-5-1-2-6-7(3-5)12-4-8(9(6)11)13(14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTVATADCQABRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621175 | |
Record name | 7-Bromo-4-chloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723280-98-6 | |
Record name | 7-Bromo-4-chloro-3-nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=723280-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-4-chloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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